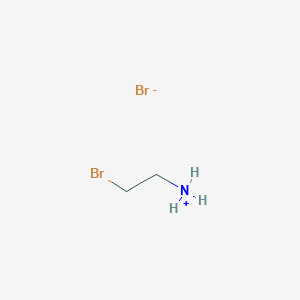

2-Bromoethylamine hydrobromide

Description

Properties

CAS No. |

2576-47-8 |

|---|---|

Molecular Formula |

C2H7Br2N |

Molecular Weight |

204.89 g/mol |

IUPAC Name |

2-bromoethanamine;hydron;bromide |

InChI |

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H |

InChI Key |

WJAXXWSZNSFVNG-UHFFFAOYSA-N |

SMILES |

C(CBr)N.Br |

Canonical SMILES |

[H+].C(CBr)N.[Br-] |

Appearance |

White Solid |

melting_point |

342 to 345 °F (NTP, 1992) |

Other CAS No. |

2576-47-8 |

physical_description |

Crystals. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

107-09-5 (Parent) |

solubility |

Soluble (NTP, 1992) |

Synonyms |

2-Bromoethylamine Hydrobromide; 1-Amino-2-bromoethane Hydrobromide; 2-Aminoethyl Bromide Hydrobromide; 2-Bromoethylammonium Bromide; β-Bromoethylamine Hydrobromide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-Bromoethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethylamine (B90993) hydrobromide (BEA) is an organic compound primarily recognized in the scientific literature as a potent and selective tool for inducing experimental renal papillary necrosis. Its mechanism of action is centered on its ability to inflict targeted damage to the vascular endothelium of the renal papilla, leading to ischemia and subsequent tissue death. While some commercial sources have anecdotally described it as a nonsteroidal anti-inflammatory drug (NSAID) that inhibits nitric oxide production, there is a notable lack of robust, peer-reviewed scientific evidence to substantiate these claims. This technical guide provides a comprehensive overview of the scientifically established mechanism of action of 2-bromoethylamine hydrobromide, focusing on its role as a nephrotoxin. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Induction of Renal Papillary Necrosis

The principal and well-documented effect of this compound is the induction of renal papillary necrosis, a condition characterized by the coagulative necrosis of the renal medullary pyramids and papillae.[1] This has led to its widespread use in animal models to study the pathogenesis of this form of kidney injury.[2][3][4][5][6] The mechanism is understood to be a multi-step process initiated by vascular endothelial injury.

Initial Event: Endothelial Cell Damage

The primary target of this compound within the kidney is the vascular endothelium of the renal papilla.[6] The precise molecular events leading to this damage are still under investigation; however, evidence points towards the involvement of semicarbazide-sensitive amine oxidase (SSAO). 2-Bromoethylamine has been identified as a potent, selective, and irreversible suicide inhibitor of SSAO.[7] SSAO is an enzyme found in vascular tissues that is implicated in endothelial damage through the production of cytotoxic aldehydes and hydrogen peroxide.[7] It is hypothesized that the interaction of 2-bromoethylamine with SSAO in the renal vasculature initiates a cascade of events leading to endothelial cell injury.

Consequence: Ischemia and Necrosis

Damage to the endothelial cells of the vasa recta, the capillary networks that supply blood to the renal medulla, leads to compromised blood flow and subsequent ischemia. The renal papilla is particularly susceptible to ischemic injury due to its relatively low blood supply and high metabolic activity. The prolonged ischemia results in coagulative necrosis of the papillary tissue, including the collecting ducts and loops of Henle.[2][6] Histopathological examinations of BEA-induced renal papillary necrosis reveal fragmentation and sloughing of the papillae, which can be accompanied by calcification.[8]

Unsubstantiated Claims: Anti-inflammatory and Nitric Oxide Inhibition

Several commercial suppliers of this compound describe it as a nonsteroidal anti-inflammatory drug (NSAID) and an inhibitor of nitric oxide (NO) production. However, a thorough review of the peer-reviewed scientific literature reveals a significant lack of evidence to support these assertions. There are no published studies demonstrating that this compound inhibits cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.[9][10][11] Furthermore, while it is a known inhibitor of SSAO, which can influence vascular function, there is no direct evidence of it being a specific inhibitor of nitric oxide synthase (NOS), the enzyme responsible for NO production.[12][13][14][15] Therefore, its classification as an NSAID or a direct NO inhibitor is not scientifically validated at this time. One study did show that 2-bromoethylamine, as a suicide inhibitor of SSAO, can potentiate the hypotensive effects of hydralazine (B1673433), another SSAO inhibitor.[16] This effect is likely related to its interaction with SSAO rather than direct NOS inhibition.

Quantitative Data

The majority of quantitative data available for this compound pertains to the dosages required to induce renal papillary necrosis in animal models.

| Animal Model | Route of Administration | Dosage | Outcome | Reference |

| Rat | Intravenous | 50 mg | Induction of renal papillary necrosis | [3] |

| Rat | Not Specified | Not Specified | Induction of renal papillary necrosis | [2] |

| Rat (Sprague-Dawley) | Not Specified | Not Specified | Induction of renal papillary necrosis leading to focal segmental glomerulosclerosis | [4] |

Experimental Protocols

Induction of Renal Papillary Necrosis in a Rat Model

This protocol describes a general method for inducing renal papillary necrosis in rats using this compound, based on methodologies reported in the literature.[2][3][4]

Materials:

-

This compound (CAS 2576-47-8)

-

Sterile 0.9% saline solution

-

Male Sprague-Dawley rats (200-250 g)

-

Appropriate animal handling and injection equipment

Procedure:

-

Prepare a solution of this compound in sterile 0.9% saline at the desired concentration. A commonly used dosage is a single intravenous injection of 50 mg.[3]

-

Administer the this compound solution to the rats via the chosen route of administration (e.g., intravenous injection).

-

House the animals in standard conditions with free access to food and water.

-

Monitor the animals for signs of toxicity and changes in urine output and composition.

-

At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), euthanize the animals according to approved protocols.

-

Harvest the kidneys for histological analysis.

-

Fix the kidneys in 10% neutral buffered formalin, process, and embed in paraffin.

-

Section the kidneys at 4-5 µm and stain with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to assess for renal papillary necrosis and associated pathologies.[17][18][19]

In Vitro Endothelial Cell Injury Model

This protocol provides a general framework for assessing the cytotoxic effects of a compound on endothelial cells in culture.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

This compound

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, AlamarBlue)

-

Microplate reader

Procedure:

-

Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and form a confluent monolayer overnight.

-

Prepare a series of dilutions of this compound in endothelial cell growth medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without the compound).

-

Incubate the cells for a predetermined period (e.g., 24 hours).

-

After the incubation period, assess cell viability using a standard assay such as the MTT assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of 2-Bromoethylamine-induced nephrotoxicity.

Experimental Workflow Diagram

Caption: Experimental workflow for investigating 2-BEA nephrotoxicity.

Conclusion

This compound is a valuable research tool for inducing a reproducible model of renal papillary necrosis. Its primary mechanism of action involves the induction of endothelial cell injury in the renal papilla, likely mediated by the inhibition of semicarbazide-sensitive amine oxidase, which leads to ischemia and subsequent tissue necrosis. The claims of its activity as a nonsteroidal anti-inflammatory drug and a direct nitric oxide synthase inhibitor are not supported by the current body of scientific literature. Future research should focus on elucidating the precise molecular pathways initiated by this compound in endothelial cells to better understand its targeted toxicity and the pathogenesis of renal papillary necrosis.

References

- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Repair of the injured renal papillary tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of urinary concentrating ability in the generation of toxic papillary necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of experimentally induced papillary necrosis to focal segmental glomerulosclerosis and nephrotic proteinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Healed experimental renal papillary necrosis and cortical scarring in the rat from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental papillary necrosis of the kidney. II. Electron microscopic and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Bromoethylamine as a potent selective suicide inhibitor for semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. primarycarenotebook.com [primarycarenotebook.com]

- 9. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitric oxide synthases: structure, function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-bromoethylamine, a suicide inhibitor of semicarbazide-sensitive amine oxidase, increases hydralazine hypotension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. assets.ctfassets.net [assets.ctfassets.net]

- 18. bns-hungary.hu [bns-hungary.hu]

- 19. renalfellow.org [renalfellow.org]

2-Bromoethylamine hydrobromide chemical properties and structure

An In-depth Technical Guide to 2-Bromoethylamine (B90993) Hydrobromide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethylamine hydrobromide is a highly reactive and versatile organic compound that serves as a crucial intermediate and building block in a multitude of applications, particularly in pharmaceutical research and organic synthesis.[1][2] Its bifunctional nature, featuring a reactive bromine atom and a primary amine group, makes it an invaluable reagent for introducing the aminoethyl moiety and constructing complex molecular architectures.[1][3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications for professionals in the fields of chemistry and drug development.

Chemical Structure and Identifiers

This compound is the hydrobromide salt of 2-bromoethylamine. The protonation of the amino group results in a stable, crystalline solid that is easier to handle and store than its freebase counterpart.[2][4]

Caption: Chemical structure of this compound.

The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 2576-47-8[5] |

| Molecular Formula | C₂H₇Br₂N[6] |

| Molecular Weight | 204.89 g/mol [6] |

| IUPAC Name | 2-bromoethan-1-amine;hydrobromide[6] |

| Synonyms | 2-Aminoethyl bromide hydrobromide, 2-Bromoethylammonium bromide[7][8] |

| InChI | InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H[6] |

| InChIKey | WJAXXWSZNSFVNG-UHFFFAOYSA-N[6] |

| Canonical SMILES | C(CBr)N.Br[6] |

Physicochemical Properties

This compound is a white to off-white or slightly yellow crystalline powder.[4][7][9] It is known to be hygroscopic and sensitive to moisture.[4][10]

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange crystalline powder or crystals | [7][9][11] |

| Melting Point | 170-177 °C (338-350.6 °F) | [7][12][13] |

| Solubility in water | Soluble, >500 g/L at 20 °C | [4][6][14] |

| Solubility in other solvents | Soluble in methanol; Insoluble in ether | [4][10] |

| Stability | Stable under recommended storage conditions | [14][15][16] |

| Storage Temperature | Store below +30°C in a cool, dry place | [4][10][15] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Technique | Details |

| ¹H NMR | Spectra available.[6][17] |

| ¹³C NMR | Spectra available.[6] |

| FTIR | Instrument: Bruker Tensor 27 FT-IR; Technique: KBr pellet.[6][18] |

| Raman | Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[6] |

Experimental Protocols

Synthesis of this compound from Ethanolamine (B43304)

A common and effective method for synthesizing this compound involves the reaction of ethanolamine with an excess of hydrobromic acid.[10][19][20][21] This two-step process first involves an acid-base neutralization to form the ethanolamine hydrobromide salt, followed by a nucleophilic substitution (bromination) to replace the hydroxyl group with a bromine atom.[19]

Methodology:

-

Salt Formation: Ethanolamine is slowly added to a cooled solution of 48% hydrobromic acid under stirring. The temperature is maintained below 30°C to control the exothermic neutralization reaction.[19]

-

Bromination & Dehydration: The resulting ethanolamine hydrobromide is heated, often in the presence of a solvent like ethylbenzene (B125841) or with additional hydrogen bromide gas, to facilitate the substitution of the hydroxyl group with bromide.[19] Water is removed from the reaction mixture, typically by azeotropic distillation.[21]

-

Isolation and Purification: After the reaction is complete, the mixture is cooled. The product, this compound, precipitates and is then isolated by filtration.[10][19] The crude product is washed with a cold solvent, such as acetone, to remove impurities and then dried under a vacuum.[19][21] A yield of approximately 96% can be achieved with this method.[19]

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Applications

The synthetic utility of this compound stems from its dual reactivity. The primary amine can act as a nucleophile or a base, while the carbon-bromine bond is susceptible to nucleophilic substitution.[1] This makes it a key building block in many synthetic pathways.

Key Applications:

-

Pharmaceutical Intermediate: It is a vital precursor in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs), including drugs targeting neurological disorders.[1][22] For example, it is used to prepare SB-705498, a potent TRPV1 antagonist.[3]

-

Organic Synthesis: It is widely used for the N-alkylation of primary and secondary amines to introduce the aminoethyl group. It is also a key reactant in the synthesis of various heterocyclic compounds like thiazolines and in the construction of C2-symmetric imidazolidinylidene ligands.[10]

-

Proteomics Research: The compound serves as a building block for creating specialized ligands and probes used to study protein functions and interactions.[1][23]

Caption: Role of this compound as a versatile synthetic building block.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.[15][24]

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[6] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[6][15] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[6][15] |

| Skin Sensitization | H317: May cause an allergic skin reaction[6] |

| STOT - Single Exposure | H335: May cause respiratory irritation[6][15] |

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[15][24]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][15]

-

First Aid: In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[16][24]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

When heated to decomposition, this compound emits very toxic fumes of bromide, nitrogen oxides (NOx), and hydrogen bromide.[6][10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 2576-47-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. CAS 2576-47-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - 2-Aminoethyl bromide hydrobromide [sigmaaldrich.com]

- 6. This compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 2576-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. mpbio.com [mpbio.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | 2576-47-8 [chemicalbook.com]

- 11. 2576-47-8 CAS | this compound | Amines & Amine Salts | Article No. 02287 [lobachemie.com]

- 12. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. chemimpex.com [chemimpex.com]

- 14. This compound(2576-47-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. lobachemie.com [lobachemie.com]

- 17. This compound(2576-47-8) 1H NMR spectrum [chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Page loading... [guidechem.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. nbinno.com [nbinno.com]

- 23. scbt.com [scbt.com]

- 24. aksci.com [aksci.com]

Solubility Profile of 2-Bromoethylamine Hydrobromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-bromoethylamine (B90993) hydrobromide, a key intermediate in pharmaceutical synthesis. Due to its ionic nature, this compound exhibits high polarity, leading to significant solubility in polar protic solvents and limited solubility in non-polar organic solvents. This document compiles available qualitative and quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical framework for understanding its solubility characteristics. The information herein is intended to assist researchers and professionals in drug development in optimizing reaction conditions, purification processes, and formulation strategies involving 2-bromoethylamine hydrobromide.

Introduction

This compound is a bifunctional molecule widely employed as a building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its utility stems from the presence of a reactive bromo group and a primary amine, allowing for diverse chemical transformations. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthetic chemistry, enabling rational solvent selection for reactions, extractions, and crystallizations. This guide aims to provide a detailed summary of the known solubility properties of this compound and to offer a practical experimental approach for generating further solubility data.

Physicochemical Properties

-

Molecular Formula: C₂H₇Br₂N

-

Molecular Weight: 204.89 g/mol

-

Appearance: White to slight yellow crystalline powder[1]

-

Melting Point: Approximately 170-175 °C

-

General Description: As an amine salt, this compound is an acidic organic salt.[1] It is known to be hygroscopic and moisture sensitive.

Solubility Data

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capability, and temperature. This compound, being an ionic salt, generally demonstrates higher solubility in polar solvents.

Qualitative Solubility

Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below.

| Solvent Classification | Solvent | Solubility | Reference |

| Polar Protic | Water | Soluble | [1] |

| Methanol | Soluble | ||

| Ethanol | Soluble | ||

| Polar Aprotic | Acetone (B3395972) | Insoluble/Slightly Soluble | [1] |

| Non-Polar | Ether | Insoluble | [1] |

Note: The insolubility in acetone is inferred from its use as a solvent for crystallization and washing during the synthesis of this compound, where the product precipitates out.[1]

Quantitative Solubility

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. The most definitive value found is for its solubility in water.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 20 | >500 |

The lack of specific quantitative data for various organic solvents highlights a knowledge gap and underscores the importance of experimental determination for specific applications.

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid compound like this compound in an organic solvent is the gravimetric method. This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dimethylformamide)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Drying oven

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is ensured by the presence of undissolved solid. b. Seal the vial tightly to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). d. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). Periodically check for the continued presence of undissolved solid.

-

Sample Collection and Filtration: a. Once equilibrium is reached, allow the undissolved solid to settle. b. Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe. c. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial. Record the exact volume transferred.

-

Gravimetric Analysis: a. Weigh the evaporating dish containing the saturated solution. b. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature. c. Continue drying until a constant weight of the residue is achieved. d. Record the final weight of the evaporating dish with the dry solute.

-

Calculation of Solubility: a. Mass of solute (m_solute): Final weight of dish + solute - Initial weight of empty dish. b. Volume of solvent (V_solvent): The volume of the saturated solution transferred (e.g., 2 mL). c. Solubility (S): S (g/L) = (m_solute / V_solvent) * 1000

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the gravimetric method.

Logical Framework for Solubility Prediction

The solubility of this compound in a given organic solvent can be qualitatively predicted by considering the principles of "like dissolves like."

Caption: Factors influencing the solubility of this compound.

Conclusion

This compound is a polar, ionic compound with high solubility in polar protic solvents like water and methanol, and poor solubility in non-polar solvents such as ether. While quantitative solubility data in a wide range of organic solvents is scarce, the provided experimental protocol offers a robust method for its determination. The logical framework presented can guide solvent selection for various applications in research and drug development. A systematic determination and reporting of solubility data for this important building block would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 2-Bromoethylamine Hydrobromide (CAS: 2576-47-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethylamine (B90993) hydrobromide is a versatile bifunctional molecule widely employed as a key building block in organic synthesis and pharmaceutical research. Its structure, featuring a primary amine and a reactive bromo group, allows for a diverse range of chemical transformations, making it an essential reagent for the synthesis of nitrogen-containing compounds, including heterocycles and peptidomimetics. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, applications in synthesis and proteomics, and detailed experimental protocols.

Physicochemical and Safety Data

2-Bromoethylamine hydrobromide is a white to off-white crystalline solid.[1] It is soluble in water and methanol, but insoluble in ether.[2] Due to its hygroscopic nature, it should be stored in a cool, dry place.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2576-47-8 | [4] |

| Molecular Formula | C₂H₇Br₂N | [5] |

| Molecular Weight | 204.89 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 170-175 °C | [6] |

| Solubility | Soluble in water | [5] |

| InChIKey | WJAXXWSZNSFVNG-UHFFFAOYSA-N | [1] |

Safety Information:

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to its ethylamine (B1201723) backbone.

Table 2: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~3.4 | Triplet | -CH₂-Br | [7] |

| ¹H | ~3.2 | Triplet | -CH₂-NH₃⁺ | [7] |

| ¹³C | ~40 | Singlet | -CH₂-NH₃⁺ | [7] |

| ¹³C | ~30 | Singlet | -CH₂-Br | [7] |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the amine and alkyl halide functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference(s) |

| 3000-2800 | N-H in NH₃⁺ | Stretching | [8] |

| 1600-1500 | N-H in NH₃⁺ | Bending | [8] |

| 1470-1430 | C-H | Bending | [8] |

| 650-550 | C-Br | Stretching | [8] |

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic molecules, most notably nitrogen-containing heterocycles.

Synthesis of 2-Aminothiazoles

A common application is in the Hantzsch thiazole (B1198619) synthesis, where it reacts with a thiourea (B124793) derivative to form a 2-aminothiazole (B372263) ring system. This scaffold is present in numerous biologically active compounds.

Synthesis of N-(2-Bromoethyl)phthalimide

This compound serves as a key intermediate in the Gabriel synthesis of primary amines. It is prepared by the reaction of potassium phthalimide (B116566) with 1,2-dibromoethane (B42909) or by the bromination of N-(2-hydroxyethyl)phthalimide.

Aziridine (B145994) and Aziridinium (B1262131) Ion Formation

Under basic conditions, 2-bromoethylamine can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which can then be trapped by nucleophiles. This reactivity is harnessed in various synthetic transformations. The formation of aziridine from this compound involves treatment with a base.[10]

Applications in Proteomics

This compound is utilized in proteomics for the chemical modification of cysteine residues in proteins. This process, known as alkylation, converts cysteine to S-aminoethylcysteine, which mimics lysine. This modification introduces a new cleavage site for the protease trypsin, aiding in protein sequencing and identification by mass spectrometry.[11]

Role in Drug Development and Signaling Pathways

Derivatives of 2-bromoethylamine are integral to the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[9] While direct modulation of signaling pathways by 2-bromoethylamine itself is not the primary application, the heterocycles and other complex molecules synthesized from it are designed to interact with specific biological targets. For instance, compounds derived from 2-aminothiazole scaffolds have been investigated for their potential to modulate the activity of kinases and other enzymes involved in cellular signaling cascades implicated in neuroinflammation and neurodegeneration, such as the NLRP3 inflammasome pathway.[12] Furthermore, analogues of bioactive peptides synthesized using 2-bromoethylamine derivatives have been shown to modulate neurotransmitter receptors, such as dopamine (B1211576) receptors.[4][13]

Experimental Protocols

General Synthesis of this compound

This protocol describes the synthesis from ethanolamine (B43304) and hydrobromic acid.

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place hydrobromic acid (48%).

-

Cool the acid in an ice bath.

-

Slowly add ethanolamine dropwise to the cooled acid with continuous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, attach a distillation apparatus and heat the mixture to distill off a portion of the hydrobromic acid and water.

-

Allow the concentrated solution to cool to 70-80 °C.

-

Pour the warm solution into pre-chilled acetone (B3395972) and cool further to below 5 °C to induce crystallization.

-

Collect the crystalline this compound by filtration, wash with cold acetone, and dry.[14]

Synthesis of a 2-Aminothiazole Derivative

This protocol outlines the reaction of an α-bromoketone (derived from a ketone) with a thiourea. While not directly using this compound, it illustrates the principle of the Hantzsch synthesis where an analogous α-haloamine could be used. A more direct route involves the reaction of a thiourea with an α-haloaldehyde or ketone. For example, reacting a substituted thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide.[15]

Procedure:

-

Dissolve the substituted thiourea in a suitable solvent such as DMF.

-

Add the α-bromoketone hydrobromide and a base (e.g., triethylamine) to the solution.

-

Heat the reaction mixture (e.g., to 70 °C) for a few hours, monitoring the progress by TLC.

-

After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[15]

Cysteine Alkylation in a Protein Sample

This protocol provides a general procedure for the alkylation of cysteine residues for proteomics applications.

Procedure:

-

Dissolve the protein sample in a suitable buffer (e.g., Tris-HCl) containing a denaturant (e.g., urea).

-

Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) and incubating at an elevated temperature (e.g., 56 °C).

-

Cool the sample to room temperature.

-

Add a solution of this compound to the protein solution. The pH should be basic (around 8.5) for the reaction to proceed efficiently.

-

Incubate the mixture at a controlled temperature (e.g., 50 °C) for several hours.

-

Quench any excess alkylating reagent by adding a small amount of DTT.

-

The alkylated protein sample is now ready for downstream processing such as buffer exchange, precipitation, and enzymatic digestion.[2]

Conclusion

This compound is a cornerstone reagent in synthetic chemistry and a valuable tool in chemical biology. Its bifunctional nature allows for the construction of a wide array of complex molecules with significant biological and pharmaceutical applications. This guide has provided a detailed overview of its properties, synthetic utility, and role in proteomics, offering a valuable resource for researchers in these fields. The provided protocols and diagrams serve as a practical starting point for the effective utilization of this versatile compound.

References

- 1. This compound(2576-47-8) 1H NMR [m.chemicalbook.com]

- 2. chemistry.msu.edu [chemistry.msu.edu]

- 3. Scholars@Duke publication: Neurotransmitter Receptors [scholars.duke.edu]

- 4. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C2H7Br2N | CID 2774217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. This compound(2576-47-8) IR Spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis, Photoluminescence and Vibrational Properties of Aziridinium Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The preparation of stable aziridinium ions and their ring-openings - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Targeting the NLRP3 Inflammasome in Neuroinflammation: Health Promoting Effects of Dietary Phytochemicals in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Bromoethylamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of 2-Bromoethylamine hydrobromide. The information herein is intended to support researchers, scientists, and drug development professionals in the handling, storage, and analytical characterization of this important chemical intermediate.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and methanol (B129727) but insoluble in ether.[2] Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere and is also sensitive to light.[2][3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇Br₂N | [5] |

| Molecular Weight | 204.89 g/mol | [5] |

| Melting Point | 170-177 °C | [6] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and methanol, insoluble in ether | [2] |

| Hygroscopicity | Hygroscopic | [2] |

Stability Profile

Under recommended storage conditions—in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light—this compound is stable.[3][7] However, it is susceptible to degradation under several conditions.

Table 2: Summary of Stability-Influencing Factors

| Factor | Effect on Stability | Reference(s) |

| Moisture/Humidity | Prone to hydrolysis and facilitates other degradation pathways. The material is hygroscopic. | [2][3] |

| Light | Sensitive to light; photolytic degradation can occur. Storage in the dark is recommended. | [3] |

| Temperature | Stable at ambient temperatures. Elevated temperatures can accelerate degradation and lead to decomposition. | [8] |

| pH | Stability is pH-dependent. Basic conditions promote intramolecular cyclization. Acidic aqueous solutions are generally more stable. | [9] |

| Incompatible Materials | Strong oxidizing agents. | [8] |

Degradation Pathways

The primary degradation pathways for this compound involve intramolecular cyclization and hydrolysis. Thermal and photolytic degradation can also occur, leading to the formation of various decomposition products.

Intramolecular Cyclization to Aziridine (B145994)

In the presence of a base or upon deprotonation of the amine group, 2-Bromoethylamine undergoes a rapid intramolecular nucleophilic substitution (an SNi reaction) to form a highly reactive three-membered ring, aziridine. This is a well-established reaction for 2-haloethylamines. The hydrobromide salt is more stable as the protonated amine is a poor nucleophile. However, in aqueous solutions with a pH above the pKa of the amino group, or in the presence of bases, the equilibrium shifts towards the free amine, facilitating this cyclization. In vivo metabolic studies in rats have confirmed the formation of aziridine from this compound.[10]

Figure 1: Intramolecular cyclization of 2-Bromoethylamine to Aziridine.

Hydrolysis to Ethanolamine

As a haloalkane, 2-Bromoethylamine is susceptible to hydrolysis, where the bromide is displaced by a hydroxyl group to form ethanolamine. This reaction is generally slower than the intramolecular cyclization, especially under neutral to basic conditions where the amine is a more potent nucleophile. However, under acidic conditions where the amine is protonated and non-nucleophilic, direct hydrolysis can become a more significant pathway.

Figure 2: Hydrolysis of 2-Bromoethylamine to Ethanolamine.

Reaction with Bicarbonate

An in vivo study has suggested a novel degradation pathway involving reaction with bicarbonate.[10] This pathway is proposed to involve the formation of an intermediate that cyclizes to produce 2-oxazolidone. This suggests that in buffered aqueous solutions containing carbonate or bicarbonate, this could be a relevant degradation route.

Figure 3: Proposed reaction pathway with bicarbonate.

Thermal and Photolytic Decomposition

Upon heating to decomposition, this compound is known to emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[11] Photolytic degradation is also a concern, as the compound is light-sensitive.[3] The specific products of photodecomposition have not been extensively detailed in the literature but are expected to result from radical mechanisms initiated by the cleavage of the carbon-bromine bond.

Experimental Protocols

The following sections outline recommended experimental protocols for investigating the stability of this compound.

Forced Degradation Study Protocol

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.

Objective: To identify potential degradation products and pathways, and to demonstrate the stability-indicating nature of the analytical method.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (B78521) (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Methanol or other suitable organic solvent

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Store the solution at 60°C for 24 hours.

-

If no degradation is observed, repeat with 1 M HCl.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Store the solution at room temperature for 24 hours. Due to the rapid cyclization under basic conditions, harsher conditions may not be necessary.

-

Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at appropriate time points and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a calibrated oven at 60°C for 7 days.

-

At the end of the study, dissolve the solid in a suitable solvent for analysis.

-

-

Photostability:

-

Expose a solution of this compound (e.g., in water or methanol) and a sample of the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

-

Analyze the samples after the exposure period.

-

Analysis of Samples: All samples should be analyzed using a validated stability-indicating analytical method, such as the HPLC-UV method described below.

Figure 4: General workflow for the forced degradation study.

Proposed Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 50% B

-

15-17 min: 50% B

-

17-18 min: 50% to 5% B

-

18-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm (as 2-Bromoethylamine lacks a strong chromophore, low UV is necessary)

-

Injection Volume: 10 µL

Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase A to an appropriate concentration (e.g., 0.1 mg/mL).

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the separation of the main peak from any degradation product peaks in the stressed samples. Peak purity analysis using a diode array detector is recommended.

Summary of Potential Degradation Products

Table 3: Potential Degradation Products and their Origin

| Degradation Product | Potential Origin | Analytical Considerations |

| Aziridine | Intramolecular cyclization (especially under basic conditions) | Volatile, may require derivatization for GC analysis or specialized LC-MS methods. |

| Ethanolamine | Hydrolysis | More polar than the parent compound, will elute earlier in reversed-phase HPLC. |

| 2-Oxazolidone | Reaction with bicarbonate followed by cyclization | Structure confirmed in vivo by NMR. |

| Various | Thermal and photolytic decomposition | A complex mixture of products may be formed. |

Conclusion

This compound is a stable compound when stored under appropriate conditions. However, it is susceptible to degradation via intramolecular cyclization, hydrolysis, and reaction with bicarbonate, particularly in the presence of moisture, light, and at non-neutral pH. This guide provides a framework for understanding these degradation pathways and for designing robust stability studies to ensure the quality and integrity of this important chemical intermediate in research and drug development.

References

- 1. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microplastic Formation and Surface Crack Patterns: A Method for Waste Plastic Identification | MDPI [mdpi.com]

- 4. ajpaonline.com [ajpaonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. sgs.com [sgs.com]

- 9. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Aziridines related to some β-adrenergic blocking agents. Kinetics of formation and reaction, and some unusual salt effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. HPLC method for Residual this compound in Hemoglobin-based Oxygen Carriers Derived with 4-Methoxybenzenesulfonyl Chloride | Semantic Scholar [semanticscholar.org]

The Versatility of 2-Bromoethylamine Hydrobromide: A Technical Guide for Researchers

An in-depth exploration of the synthetic applications, experimental protocols, and research potential of a pivotal chemical building block.

Introduction

2-Bromoethylamine (B90993) hydrobromide is a highly versatile and reactive bifunctional molecule, serving as a cornerstone in a multitude of synthetic endeavors across medicinal chemistry, materials science, and proteomics. Its structure, featuring a primary amine and a reactive bromo group, allows for the strategic introduction of an aminoethyl functionality into a wide array of molecular scaffolds. This technical guide provides a comprehensive overview of its key research applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in drug development and scientific discovery.

Core Synthetic Applications

The utility of 2-bromoethylamine hydrobromide is most prominently demonstrated in its role as a key intermediate in the synthesis of diverse molecular architectures. Its applications range from the construction of heterocyclic compounds to the selective modification of primary amines and the functionalization of material surfaces.

Synthesis of Heterocyclic Compounds: Thiazolines

This compound is instrumental in the synthesis of 2-thiazolines, a class of heterocyclic compounds with significant pharmacological interest. The reaction typically proceeds through a tandem S-alkylation and cyclodeamination of thioamides.

Quantitative Data: Synthesis of 2-Substituted-2-Thiazolines

The following table summarizes the yields of various 2-substituted-2-thiazolines synthesized from the reaction of this compound with different thioamides, highlighting the efficiency of this synthetic route.

| Thioamide Reactant | Product | Solvent | Yield (%) | Reference |

| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | HFIP | 90 | [1][2] |

| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | 2,2,2-Trifluoroethanol | 74 | [2] |

| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | Dichloromethane | 50 | [2] |

| N-Phenylthiourea | 2-(Phenylamino)-2-thiazoline | Methanol | 60 | [2] |

| Benzyl thiourea | 2-(Benzylamino)-2-thiazoline | HFIP | Quantitative | [2] |

| Allyl thiourea | 2-(Allylamino)-2-thiazoline | HFIP | 78 | [2] |

| Thiourea | 2-Amino-2-thiazoline | HFIP | 69 | [2] |

| Thiobenzamide | 2-Phenyl-2-thiazoline | HFIP | - | [1] |

| Benzaldehyde derived thiosemicarbazone | 2-(Benzylidenehydrazinyl)-2-thiazoline | - | 90 | [1] |

| Hydroxy derivative of thiosemicarbazone | - | - | 80 | [1] |

Experimental Protocol: General Synthesis of 2-Substituted-2-Thiazolines

A general procedure for the synthesis of 2-substituted-2-thiazolines is as follows:

-

To a solution of the corresponding thioamide (1.0 mmol) in hexafluoroisopropanol (HFIP, 5 mL), add this compound (1.1 mmol) and sodium acetate (B1210297) (1.1 mmol).

-

Reflux the reaction mixture for 8 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the salt by-products.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., methyl tert-butyl ether or ethyl acetate) to yield the pure 2-substituted-2-thiazoline.[1][2]

Synthesis Pathway for 2-Substituted-2-Thiazolines

Synthesis of Pharmaceutical Intermediates: N-(2-aminoethyl)morpholine

This compound is a crucial reactant in the synthesis of N-(2-aminoethyl)morpholine, a key intermediate for the production of the antidepressant drug moclobemide.[3]

Quantitative Data: Synthesis of N-(2-aminoethyl)morpholine

The yield of N-(2-aminoethyl)morpholine is dependent on the molar ratio of the reactants.

| Morpholine (B109124) : 2-Bromoethylamine·HBr (molar ratio) | Solvent | Base | Yield (%) | Reference |

| 1:1 | None | None | - | [3] |

| 3:1 | None | None | High | [3] |

| 1:1 | Toluene | NaOH | Lower | [3] |

| 1:1 | Ethanol | - | Lower | [3] |

Experimental Protocol: Synthesis of N-(2-aminoethyl)morpholine

-

To a stirring solution of morpholine (100 g, 1.16 mol), slowly add this compound (131 g, 0.387 mol) over 1 to 2 hours, maintaining the temperature below 90 °C.[3]

-

Monitor the reaction progress using gas chromatography.

-

After 6-8 hours, cool the reaction mixture to room temperature.

-

Add 48% NaOH solution with stirring.

-

Filter the precipitated solid NaCl under vacuum.

-

The resulting liquor, containing water, morpholine, and the product, is then distilled through a packed column (600 × 50 mm) to isolate N-(2-aminoethyl)morpholine.[3]

Synthesis Pathway for N-(2-aminoethyl)morpholine

Selective Mono-N-Alkylation of Primary Amines

A significant challenge in amine synthesis is the control of over-alkylation. This compound, in conjunction with specific reaction conditions, can be used for the chemoselective mono-N-alkylation of primary amines. This is achieved through a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated and reacts, while the newly formed, more basic secondary amine remains protonated and unreactive.[4][5]

Quantitative Data: Selective Mono-N-Alkylation of Benzylamine Hydrobromide

The selectivity and yield of the mono-N-alkylation product are influenced by the solvent and reaction conditions.

| Alkylating Agent | Solvent | Temperature (°C) | Selectivity (Mono:Di) | Yield (%) | Reference |

| n-Butylbromide | DMF | 20-25 | 87:9 | 76 | [4] |

| n-Butylbromide | DMSO | 20-25 | 90:7 | 65 | [4] |

| n-Butylbromide | Nitromethane | 70-75 | 80:20 | 70 | [4] |

Experimental Protocol: General Procedure for Selective Mono-N-Alkylation

-

To a solution of the primary amine hydrobromide (1 eq.) in a suitable solvent (e.g., DMF), add the alkyl bromide (1 eq.) and a base such as triethylamine.

-

Stir the reaction mixture at a controlled temperature (e.g., 20-25 °C).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the reaction is worked up by standard procedures, which may include extraction and chromatographic purification to isolate the mono-alkylated product.[4]

Logical Workflow for Selective Mono-N-Alkylation

Other Notable Research Applications

-

Synthesis of Ionic Liquids: this compound is a precursor for creating amino-functionalized ionic liquids, which have applications as catalysts and absorbents.[6]

-

Material Science: It is employed for the surface modification of materials like titanate nanotubes and nylon to introduce primary amine groups, thereby altering their surface properties and enhancing their functionality for applications such as heavy metal adsorption.[7][8]

-

Proteomics Research: As a versatile building block, it is used to synthesize specialized ligands and probes for studying protein functions and interactions.[9][10][11][12]

-

Synthesis of Biologically Active Molecules: It is a starting material for the synthesis of various pharmaceutical agents, including the potent and selective TRPV1 antagonist, SB-705498.[13][14][15]

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of synthetic chemists. Its bifunctional nature provides a reliable and efficient means to introduce the crucial aminoethyl moiety into a diverse range of molecules. The applications detailed in this guide, from the synthesis of pharmacologically relevant heterocycles to the controlled formation of secondary amines and the functionalization of materials, underscore its broad utility. The provided quantitative data and experimental protocols offer a solid foundation for researchers to harness the full potential of this versatile reagent in their scientific pursuits.

References

- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Surface Modification of Titanate Nanotubes with a Carboxylic Arm for Further Functionalization Intended to Pharmaceutic… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Flexible End-to-End Automated Sample Preparation Workflow Enables Standardized and Scalable Bottom-up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flexible and Accessible Workflows for Improved Proteogenomic Analysis Using the Galaxy Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of SB-705498: a potent, selective and orally bioavailable TRPV1 antagonist suitable for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]

historical synthesis methods of 2-Bromoethylamine hydrobromide

An In-depth Technical Guide to the Historical Synthesis of 2-Bromoethylamine (B90993) Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethylamine hydrobromide is a valuable bifunctional reagent widely employed in organic and pharmaceutical chemistry. Its structure, featuring a primary amine and a reactive alkyl bromide, makes it a crucial building block for the synthesis of numerous heterocyclic compounds, pharmaceutical intermediates, and other complex organic molecules. Historically, several key methods have been established for its synthesis, each with distinct advantages in terms of yield, scalability, and reaction conditions. This guide provides a detailed overview of these foundational synthetic routes, complete with experimental protocols, comparative data, and process visualizations.

Method 1: Synthesis from 2-Aminoethanol (Ethanolamine)

The most prevalent and historically significant route to this compound involves the reaction of 2-aminoethanol with hydrobromic acid. This method directly substitutes the hydroxyl group with a bromide atom. Various modifications to this core reaction have been developed to optimize yield and purity.

Figure 1: General workflow for the synthesis of this compound from 2-Aminoethanol.

Data Presentation: Comparison of 2-Aminoethanol Synthesis Variations

| Parameter | Liquid-Phase Method[1][2] | Combined Liquid/Gas-Phase Method[3] | Organic Syntheses Procedure[4] |

| Starting Materials | 2-Aminoethanol, 40% HBr, Xylene | 2-Aminoethanol, 48% HBr, HBr (gas), Ethylbenzene (B125841) | 2-Aminoethanol, HBr (sp. gr. 1.42) |

| Molar Ratio (Amine:HBr) | 1:9 (in HBr solution) | 1:1 (for salt), then excess HBr gas | 1:3.2 |

| Reaction Temperature | 0-10°C (addition), 135-145°C (reflux) | <30°C (salt), ~130°C (bromination) | 0-10°C (addition), then reflux |

| Reaction Time | 12 hours | 4.5 hours (bromination step) | Multiple hours (distillation/reflux cycles) |

| Reported Yield | 99%[2] | 96% | 83% |

| Purity / Melting Point | 99.5% / 172-174°C[2] | 172-173°C | Not specified, but suitable for further synthesis |

| Key Feature | High yield, uses azeotropic distillation | Shorter reaction time, two-step process | Well-documented and verified procedure |

Experimental Protocols

1. High-Yield Liquid-Phase Protocol [2]

-

Step 1: In a reaction vessel, slowly add 2-aminoethanol dropwise to 40% hydrobromic acid (in a 1:9 molar ratio) while stirring magnetically. Maintain the temperature of the reaction mixture between 0-10°C. The addition should take approximately 25-30 minutes.

-

Step 2: After the addition is complete, add xylene to the reaction system.

-

Step 3: Heat the mixture to reflux at 135-145°C for 12 hours, using a Dean-Stark apparatus to facilitate water separation.

-

Step 4: Once water separation is complete, cool the mixture and filter it to remove the solvent.

-

Step 5: Wash the resulting filter cake three times with cold acetone (B3395972) to obtain the white crystalline product.

2. Combined Liquid/Gas-Phase Protocol [3]

-

Step 1 (Salt Formation): Add 30.5g of 2-aminoethanol to a three-necked flask. While stirring, slowly add 86.2g of 48% hydrobromic acid via a dropping funnel, ensuring the system temperature remains below 30°C. After the reaction ceases, remove the water under vacuum in a boiling water bath to yield crystalline ethanolamine (B43304) hydrobromide.

-

Step 2 (Bromination): Add 35.5g of the ethanolamine hydrobromide from Step 1 and 40ml of ethylbenzene to a three-necked flask. Pass hydrogen bromide gas through the system while maintaining the reaction temperature at approximately 130°C.

-

Step 3: After 4.5 hours, stop the reaction, cool the mixture, and filter. Recover the ethylbenzene and dry the solid product under vacuum.

3. Organic Syntheses Protocol [4]

-

Step 1: Add 1 kg (16.4 moles) of ice-cold 2-aminoethanol through a dropping funnel to 7 L (52 moles) of ice-cold hydrobromic acid (sp. gr. 1.42) in a 12-L round-bottomed flask with mechanical stirring.

-

Step 2: Attach an efficient fractionating column to the flask and heat until 1850 cc of distillate is collected. Reduce the heating to maintain a gentle reflux for one hour.

-

Step 3: Repeat a cycle of distilling a portion of the liquid followed by a one-hour reflux period with decreasing volumes of distillate (700 cc, 600 cc, 300 cc, etc.). Finally, reflux the solution for three hours.

-

Step 4: Pour the hot, dark-colored residue into beakers. After cooling to about 70°C, add 1650 cc of acetone to each portion and stir well.

-

Step 5: Cool the mixture in an icebox overnight. Collect the β-bromoethylamine hydrobromide on a filter, wash with acetone until colorless, and air-dry. Further crops can be obtained by concentrating the filtrates.

Method 2: Synthesis via Ring-Opening of Aziridine (B145994)

An alternative and industrially favorable route involves the ring-opening of aziridine (ethyleneimine) with hydrogen bromide. This method is noted for its high selectivity and yield, directly affording the target compound.[5]

Figure 2: Reaction pathway for the synthesis of this compound from Aziridine.

Data Presentation: Aziridine Ring-Opening Synthesis

| Parameter | Value |

| Starting Materials | Aziridine (Ethyleneimine), Hydrogen Bromide |

| Key Reaction Principle | Aziridine is added to the acid to ensure success[4] |

| Reported Yield | Reported to be high[5] |

| Advantage | High selectivity and industrially favored[5] |

Experimental Protocol (General Procedure)

-

Step 1: A solution of hydrogen bromide in a suitable inert solvent (e.g., diethyl ether or a non-reactive hydrocarbon) is prepared and cooled in an ice bath.

-

Step 2: A solution of aziridine in the same solvent is added dropwise to the stirred, cold hydrogen bromide solution. Caution: Aziridine is highly toxic and volatile. This operation must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The order of addition is critical; the imine must be added to the acid.[4]

-

Step 3: Upon completion of the addition, the reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.

-

Step 4: The resulting solid, this compound, precipitates from the solution and is collected by filtration, washed with cold solvent, and dried under vacuum.

Method 3: The Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines while avoiding the over-alkylation common in direct alkylation of ammonia.[6] For the synthesis of 2-bromoethylamine, this route begins with the reaction of potassium phthalimide (B116566) with 1,2-dibromoethane (B42909) to form an intermediate, N-(2-bromoethyl)phthalimide. The amine is then liberated from this intermediate.

Figure 3: Logical workflow for obtaining this compound via the Gabriel Synthesis.

Data Presentation: Gabriel Synthesis Intermediate

| Parameter | Value (for N-(2-bromoethyl)phthalimide)[7] |

| Starting Materials | Potassium Phthalimide, 1,2-Dibromoethane |

| Reaction Temperature | 180-190°C |

| Reaction Time | 12 hours |

| Purification Method | Recrystallization from 75% ethanol (B145695) |

| Reported Yield | 69-79% |

| Melting Point | 82-83°C |

Experimental Protocols

1. Synthesis of N-(2-bromoethyl)phthalimide [7]

-

Step 1 (Alkylation): Heat a stirred mixture of potassium phthalimide (0.81 mol) and 1,2-dibromoethane (2.4 mol) in an oil bath at 180–190°C for approximately 12 hours.

-

Step 2 (Work-up): After cooling, remove the excess 1,2-dibromoethane by distillation under reduced pressure.

-

Step 3 (Extraction): Add 300 mL of 98-100% ethanol to the residue and reflux for about 30 minutes until the oil dissolves. Filter the hot solution to remove potassium bromide, washing the salt with a small amount of hot ethanol.

-

Step 4 (Purification): Distill the ethanol from the filtrate. Add 500 mL of carbon disulfide to the residue and reflux for 15 minutes to separate the soluble product from insoluble byproducts. Filter the hot solution. Distill the carbon disulfide from the filtrate. The crude product can be recrystallized from 75% ethanol to yield white crystals.

2. Liberation of the Amine via Hydrazinolysis [7]

-

Step 1 (Hydrazinolysis): Dissolve the N-(2-bromoethyl)phthalimide intermediate in ethanol. Add a slight molar excess (e.g., 1.1 equivalents) of hydrazine hydrate.

-

Step 2: Stir the mixture at an elevated temperature (e.g., 80°C) for several hours (e.g., 12 hours). A precipitate of phthalhydrazide (B32825) will form.

-

Step 3 (Work-up): After cooling, acidify the mixture with hydrochloric acid and reflux for an additional period (e.g., 5 hours) to ensure complete reaction.

-

Step 4 (Isolation): Remove the insoluble phthalhydrazide by filtration. Concentrate the filtrate. The resulting amine hydrochloride can be isolated, or the free amine can be obtained by basification (e.g., with NaOH) and extraction into an organic solvent. The final hydrobromide salt is then prepared by treating the free amine with hydrobromic acid.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Oligoaziridines: ring opening with hydrobromic acid - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

Toxicological Profile of 2-Bromoethylamine Hydrobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethylamine (B90993) hydrobromide is a reactive chemical intermediate used in the synthesis of various pharmaceutical and chemical compounds. Due to its reactivity, a thorough understanding of its toxicological profile is essential for safe handling and for predicting potential adverse effects in drug development. This guide provides a comprehensive overview of the available toxicological data for 2-bromoethylamine hydrobromide, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur after a single exposure to a substance. For this compound, the primary routes of acute exposure of concern are oral, dermal, and inhalation, along with eye contact.

Quantitative Data for Acute Toxicity

| Endpoint | Value | Species | Route | Source |

| LD50 | 500 mg/kg | Not Specified | Oral | [1] |

| LD50 | 109 mg/kg | Mouse | Intraperitoneal | [2] |

Experimental Protocols for Acute Toxicity Testing

The acute oral toxicity of this compound is typically determined using a method like the Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD 420).

-

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are commonly used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is typically administered as a single oral dose via gavage. A suitable vehicle (e.g., water or corn oil) is used to dissolve or suspend the substance. The volume administered is generally kept constant across all dose levels.

-

Dose Levels: A stepwise procedure is used, starting with a dose that is expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects in the previously dosed animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days after dosing.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Test Animals: Young adult rats, rabbits, or guinea pigs are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area of approximately 10% of the total body surface area. The treated area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity and mortality.

-

Test Animals: Rats are the preferred species.

-

Exposure Method: The animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).

-

Concentrations: A range of concentrations are tested.

-

Observations: Animals are observed for toxic effects during and after exposure for up to 14 days.

Irritation and Sensitization

Quantitative Data for Irritation and Sensitization

| Endpoint | Result | Species | Source |

| Skin Irritation | Irritant | Not Specified | [1][2] |

| Eye Irritation | Serious eye irritation | Not Specified | [1][2] |

| Skin Sensitization | May cause an allergic skin reaction | Not Specified | [1][3] |

Experimental Protocols for Irritation and Sensitization Testing

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure Duration: The exposure period is 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Test Animals: Albino rabbits are used.

-

Application: A small amount of the test substance (0.1 g or 0.1 mL) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

Test Animals: Mice (e.g., CBA/J strain) are used.

-

Application: The test substance is applied to the dorsum of the ears for three consecutive days.

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes. An increase in proliferation compared to a vehicle control group indicates a sensitization potential.

-

Measurement: Lymphocyte proliferation is typically measured by the incorporation of a radiolabeled substance (e.g., ³H-methyl thymidine) or by non-radioactive methods. A Stimulation Index (SI) of 3 or greater is generally considered a positive result.

Genotoxicity

This compound has been reported to be mutagenic for bacteria and/or yeast.[4]

Experimental Protocol for Bacterial Reverse Mutation Test (Ames Test - Following OECD Guideline 471)

-

Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.

-

Principle: The test evaluates the ability of the test substance to cause a reverse mutation (reversion) in the bacteria, allowing them to grow on a medium lacking the essential amino acid.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates.

-

Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Specific Target Organ Toxicity: Nephrotoxicity

A significant toxicological finding for this compound is its nephrotoxicity (toxicity to the kidneys). Studies in animal models have demonstrated that it can induce renal papillary necrosis and cortical necrosis of the proximal tubules.[4]

Proposed Mechanism of Nephrotoxicity

The proposed mechanism for this compound-induced nephrotoxicity involves initial damage to the endothelial cells of the renal vasculature, leading to ischemic (lack of blood flow) necrosis of the proximal tubules and the renal papilla.[1]

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There is currently a lack of available data on the chronic toxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. Safety data sheets often state that these effects are not known or have not been investigated.[4][5]

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for an in vivo skin irritation study.

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Signaling Pathway Diagram

Caption: Proposed pathway for this compound-induced kidney damage.

Conclusion

This compound exhibits acute toxicity via oral and intraperitoneal routes and is an irritant to the skin and eyes, with the potential to cause skin sensitization. A key toxicological concern is its ability to induce nephrotoxicity, likely through a mechanism involving vascular endothelial damage leading to ischemic injury of the renal tubules and papilla. While it is reported to be mutagenic in bacterial systems, comprehensive data on its genotoxic potential in mammalian systems, as well as its chronic toxicity, carcinogenicity, and reproductive toxicity, are lacking. This data gap highlights the need for further investigation to fully characterize the toxicological profile of this reactive intermediate, particularly for applications in drug development where long-term safety is a primary concern. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider its toxicological profile in the design and risk assessment of new chemical entities derived from it.

References

An In-depth Technical Guide to the Reactivity of 2-Bromoethylamine Hydrobromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary